molecular formula C10H7N3 B13781378 1h-Imidazo[4,5-g]quinoline CAS No. 269-08-9

1h-Imidazo[4,5-g]quinoline

Cat. No.: B13781378
CAS No.: 269-08-9
M. Wt: 169.18 g/mol
InChI Key: HPBWGDYYASFXRY-UHFFFAOYSA-N
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Description

1H-Imidazo[4,5-g]quinoline is a heterocyclic compound that features a fused ring system combining an imidazole ring with a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Imidazo[4,5-g]quinoline can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of quinoline-5,6-diamine with aldehydes can yield imidazoquinoline derivatives . Another method involves the use of N-bromosuccinimide (NBS) for selective bromination followed by cyclization .

Industrial Production Methods: Industrial production of this compound typically involves optimizing these synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazo[4,5-g]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like NBS, followed by nucleophiles for substitution.

Major Products: The major products formed from these reactions include various substituted imidazoquinolines, which can exhibit different biological activities depending on the functional groups introduced.

Scientific Research Applications

1H-Imidazo[4,5-g]quinoline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1H-Imidazo[4,5-g]quinoline is unique due to its specific ring fusion, which imparts distinct electronic and steric properties. This uniqueness allows for targeted interactions with biological molecules, making it a valuable compound in drug development and other applications.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry. Continued research and development will likely uncover even more applications and benefits of this fascinating compound.

Properties

CAS No.

269-08-9

Molecular Formula

C10H7N3

Molecular Weight

169.18 g/mol

IUPAC Name

5H-imidazo[4,5-g]quinoline

InChI

InChI=1S/C10H7N3/c1-2-7-4-9-10(13-6-12-9)5-8(7)11-3-1/h1-6,11H

InChI Key

HPBWGDYYASFXRY-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=CC3=NC=NC3=CC2=C1

Origin of Product

United States

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